molecular formula C16H13BrCl2N2O2S2 B2805755 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-41-1

1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2805755
CAS No.: 868218-41-1
M. Wt: 480.22
InChI Key: JTDUGOQZLUBDCU-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 4-bromobenzenesulfonyl group at position 1 and a 3,4-dichlorobenzylsulfanyl moiety at position 2. The compound’s molecular formula is C₁₆H₁₂BrCl₂N₂O₂S₂, with a molar mass of approximately 487.22 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2S2/c17-12-2-4-13(5-3-12)25(22,23)21-8-7-20-16(21)24-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDUGOQZLUBDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzenesulfonyl group and dichlorophenylmethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents at Positions 1 and 2 Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 1: 4-Bromobenzenesulfonyl; 2: 3,4-Dichlorobenzylsulfanyl C₁₆H₁₂BrCl₂N₂O₂S₂ 487.22 High lipophilicity, strong electron-withdrawing groups
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole () 1: 4-Bromobenzenesulfonyl; 2: Phenyl C₁₅H₁₃BrN₂O₂S 365.24 Simpler structure; lacks halogenated benzyl group
1-(4-Methoxy-benzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole () 1: 4-Methoxybenzenesulfonyl; 2: Methyl C₁₁H₁₄N₂O₃S 278.31 Electron-donating methoxy group; lower steric bulk
2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () 1: Pentyl; 2: 4-Chlorophenyl C₂₆H₂₅ClN₂ 409.94 Bulky substituents; chlorophenyl enhances polarity

Key Observations :

  • The target compound’s 3,4-dichlorobenzylsulfanyl group increases lipophilicity and steric hindrance compared to phenyl or methyl substituents ().

Structural and Crystallographic Comparisons

Table 2: Crystal Packing and Dihedral Angles

Compound Name Dihedral Angles with Imidazole Ring (°) Crystal Packing Features Source
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () 30.1 (phenyl), 64.3 (diphenyl), 42.0 (bromophenyl) Columns along b axis; no strong intermolecular interactions
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole () Not reported Likely similar stacking due to isomorphic structure

Key Observations :

  • Bulky substituents (e.g., diphenyl, bromophenyl) create significant dihedral angles (>30°) with the imidazole ring, affecting molecular planarity and π-π stacking ().

Table 3: Spectral Data for Selected Compounds

Compound Name IR (cm⁻¹) ^1H NMR Features Synthetic Yield (%) Source
2-(3-Fluorophenyl)-1H-benz[d]imidazole () Not reported Aromatic protons: δ 7.2–8.1 (multiplicity varies) 73
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () 3446.91 (Ar–H), 1591.33 (C=N), 1250.88 (C–N) Chlorobenzyl protons: δ 4.8–5.2 Not reported

Key Observations :

  • Imidazole derivatives with sulfonyl/sulfanyl groups (e.g., target compound, ) exhibit IR peaks for C=N (~1590–1680 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹) ().
  • The target compound’s dichlorobenzylsulfanyl moiety would likely show distinct ^1H NMR signals for –SCH₂– (δ ~3.5–4.5) and aromatic Cl-substituted protons (δ ~7.0–7.5).

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives or condensation of aldehydes with amines under acidic conditions .
  • Step 2 : Introduction of the 4-bromobenzenesulfonyl group via sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine .
  • Step 3 : Functionalization with the (3,4-dichlorophenyl)methyl sulfanyl group through nucleophilic substitution or thiol-ene click chemistry .
    Key solvents include dichloromethane or DMF, and reaction progress is monitored via TLC or HPLC.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • ¹H NMR : Peaks for imidazole protons (δ 7.0–8.5 ppm), sulfonyl group protons (no direct protons), and aromatic protons from bromobenzenesulfonyl/dichlorophenyl groups (δ 7.2–7.8 ppm) .
  • ¹³C NMR : Signals for the imidazole carbons (δ 120–140 ppm), sulfonyl carbon (δ ~110 ppm), and aromatic carbons (δ 125–135 ppm) .
  • HSQC/HMBC : Validate connectivity between the imidazole core and substituents .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the sulfonyl/sulfanyl motifs’ affinity for catalytic sites .

Advanced Research Questions

Q. How do substituents (e.g., bromobenzenesulfonyl vs. chlorobenzenesulfonyl) impact physicochemical properties and bioactivity?

  • Lipophilicity : Bromine’s higher atomic weight increases logP compared to chlorine, affecting membrane permeability (measured via shake-flask or HPLC methods) .
  • Bioactivity : Bromine’s electronegativity enhances sulfonyl group reactivity, potentially improving target binding (e.g., in kinase inhibition) vs. chlorine .
  • Stability : Bulkier bromine may reduce metabolic degradation in hepatic microsomal assays .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2, EGFR). The sulfonyl group often hydrogen-bonds with catalytic lysine/arginine residues .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from biological assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Metabolite analysis : Use LC-MS to identify degradation products that may skew results .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing bromine with fluorine) to isolate substituent effects .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Catalysis : Employ Pd-catalyzed coupling for sulfanyl group introduction (e.g., Suzuki-Miyaura for aryl halides) .
  • Microwave-assisted synthesis : Reduce reaction time for imidazole cyclization from hours to minutes .
  • Workflow design : Use DoE (Design of Experiments) to optimize temperature, solvent, and stoichiometry .

Methodological Challenges

Q. How to characterize the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 37°C over 24–72 hours .
  • Oxidative stress : Expose to H₂O₂ or cytochrome P450 enzymes, then analyze metabolites via HR-MS .
  • Light sensitivity : Conduct accelerated photodegradation studies under ICH guidelines .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-DAD/ELSD : Detect sulfonamide byproducts or unreacted intermediates with ≥95% purity thresholds .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) below 10 ppm .
  • NMR impurity profiling : Identify diastereomers or regioisomers using NOESY .

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